molecular formula C12H10O4 B085884 Quinhydrone CAS No. 106-34-3

Quinhydrone

Cat. No.: B085884
CAS No.: 106-34-3
M. Wt: 218.2 g/mol
InChI Key: BDJXVNRFAQSMAA-UHFFFAOYSA-N
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Description

Quinhydrone is a chemical compound formed by the combination of equimolar amounts of quinone and hydroquinone. It is known for its unique properties and applications, particularly in the field of electrochemistry. This compound is often used in the construction of this compound electrodes, which are employed to measure the pH of solutions.

Mechanism of Action

Target of Action

Quinhydrone, a complex formed by the combination of quinone and hydroquinone, primarily targets DNA . It interacts with DNA through various mechanisms, including alkylation, intercalation, and induction of double-strand DNA breaks .

Mode of Action

this compound acts as a charge-transfer complex, with the hydroquinone component serving as the electron donor and the quinone as the electron acceptor . This electron transfer is crucial for its redox properties and its ability to interact with its targets .

Biochemical Pathways

this compound, like other quinones, plays a role in various biochemical pathways. It acts as an electron carrier in photosynthesis . Furthermore, it participates in the detoxification of quinones through the generation of more water-soluble and relatively stable hydroquinones, which are easily excreted following glucuronide or sulfate conjugation .

Pharmacokinetics

Quinones, in general, are known to have fast redox cycling properties and can bind to thiol, amine, and hydroxyl groups . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Result of Action

The result of this compound’s action is largely dependent on its redox properties and its interaction with DNA. It can cause lipid peroxidation, protein and DNA damage, and ultimately cell death . Moreover, the formation of a green-black 1:1 complex known as this compound when alcohol solutions of hydroquinone and quinone are mixed is a characteristic reaction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH of the solution can affect the equilibrium between this compound and its constituents, quinone and hydroquinone . Additionally, the presence of other substances, such as alcohols, can facilitate the formation of the this compound complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinhydrone can be synthesized by mixing equimolar amounts of quinone and hydroquinone in an appropriate solvent. The reaction typically occurs at room temperature and results in the formation of a crystalline complex. The reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{C}_6\text{H}_4\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})_2 \cdot \text{C}_6\text{H}_4\text{O}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure the purity and yield of the product. The process involves the use of high-purity reactants and solvents, as well as precise temperature and pH control to optimize the formation of the this compound complex.

Types of Reactions:

    Oxidation and Reduction: this compound undergoes redox reactions, where it can be reduced to hydroquinone or oxidized to quinone. These reactions are reversible and play a crucial role in its electrochemical applications.

    Substitution Reactions: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed:

    Hydroquinone: Formed through the reduction of this compound.

    Quinone: Formed through the oxidation of this compound.

Scientific Research Applications

Quinhydrone has a wide range of applications in scientific research, including:

    Electrochemistry: Used in the construction of this compound electrodes for pH measurement.

    Analytical Chemistry: Employed as a reagent in potentiometric titrations and spectrophotometric analysis.

    Biological Studies: Investigated for its redox properties and potential biological activities.

    Industrial Applications: Used in the production of dyes and as a stabilizer in various chemical processes.

Comparison with Similar Compounds

    Benzoquinone: Similar in structure but lacks the hydroquinone component.

    Hydroquinone: The reduced form of quinone, often used in similar applications.

    Naphthoquinone: A related compound with a similar redox behavior but a different aromatic structure.

Uniqueness of Quinhydrone: this compound is unique due to its ability to form a stable complex between quinone and hydroquinone, which imparts distinct electrochemical properties. This stability and redox behavior make it particularly valuable in pH measurement and other analytical applications.

Properties

IUPAC Name

benzene-1,4-diol;cyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H6O2.C6H4O2/c2*7-5-1-2-6(8)4-3-5/h1-4,7-8H;1-4H
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InChI Key

BDJXVNRFAQSMAA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=O)C=CC1=O.C1=CC(=CC=C1O)O
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Molecular Formula

C12H10O4
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DSSTOX Substance ID

DTXSID9059337
Record name Quinhydrone
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Molecular Weight

218.20 g/mol
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Physical Description

Green solid with a metallic luster; [Merck Index] Dark green crystalline powder; [Acros Organics MSDS]
Record name Quinhydrone
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Vapor Pressure

0.00000001 [mmHg]
Record name Quinhydrone
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CAS No.

106-34-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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